2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid involves multiple steps. One common method includes the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid .
Industrial Production Methods: Industrial production of folinic acid typically involves the fermentation of specific bacterial strains that can produce folate derivatives. The fermentation broth is then subjected to extraction and purification processes to isolate folinic acid .
Types of Reactions:
Oxidation: Folinic acid can undergo oxidation to form dihydrofolic acid.
Reduction: It can be reduced back to tetrahydrofolic acid.
Substitution: Various substitution reactions can occur at the amino and formyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amines or other nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Dihydrofolic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various substituted folate derivatives.
Scientific Research Applications
Folinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in cellular metabolism and is used in studies related to DNA synthesis and repair.
Medicine: Used as a medication to reduce the toxic effects of methotrexate in cancer therapy and to treat folate deficiency.
Industry: Employed in the production of fortified foods and dietary supplements.
Mechanism of Action
Folinic acid exerts its effects by acting as a cofactor in various enzymatic reactions. It is converted to tetrahydrofolate, which participates in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The molecular targets include enzymes such as thymidylate synthase and methionine synthase, which are involved in DNA synthesis and methylation pathways .
Comparison with Similar Compounds
Folic Acid: The oxidized form of folate, less biologically active compared to folinic acid.
Tetrahydrofolic Acid: The fully reduced form of folate, directly involved in one-carbon metabolism.
Methotrexate: A folate antagonist used in cancer therapy.
Uniqueness: Folinic acid is unique due to its ability to bypass the dihydrofolate reductase enzyme, making it effective in conditions where this enzyme is inhibited, such as in methotrexate toxicity .
Properties
IUPAC Name |
2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIAGPKUTFNRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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